![molecular formula C21H15F3N2O3 B11708386 N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide: is a complex organic compound that features both phenyl and trifluoroacetamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide typically involves multiple steps:
Formation of 4-Phenoxyphenylamine: This can be achieved by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Acylation: The 4-phenoxyphenylamine is then acylated with 4-aminobenzoyl chloride to form N-(4-phenoxyphenyl)-4-aminobenzamide.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamido group, resulting in the formation of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenyl groups in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism by which N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide exerts its effects depends on its application:
In medicinal chemistry: , it may act by binding to specific enzymes or receptors, thereby modulating their activity.
In materials science: , its effects are related to its physical and chemical properties, such as thermal stability and electronic characteristics.
類似化合物との比較
Similar Compounds
N-(4-Phenoxyphenyl)-4-aminobenzamide: Lacks the trifluoroacetamido group.
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)aniline: Similar structure but with an aniline group instead of a benzamide group.
特性
分子式 |
C21H15F3N2O3 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
N-(4-phenoxyphenyl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28)26-16-8-6-14(7-9-16)19(27)25-15-10-12-18(13-11-15)29-17-4-2-1-3-5-17/h1-13H,(H,25,27)(H,26,28) |
InChIキー |
GOXFIUZIDWKATP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


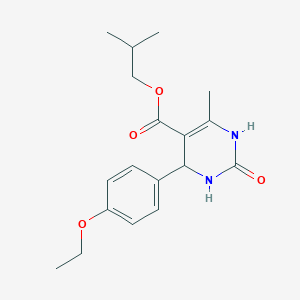
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)
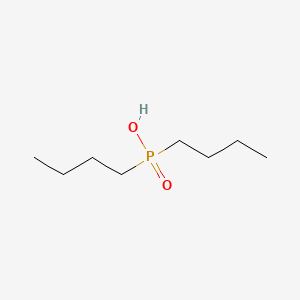
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
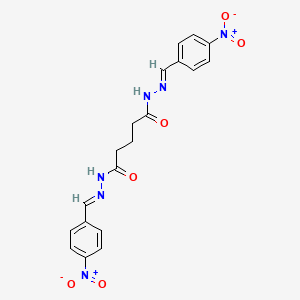
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
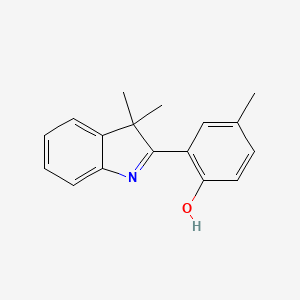

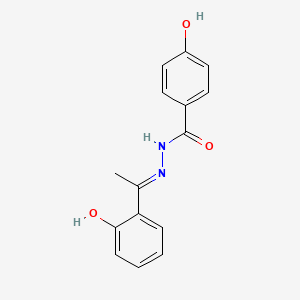
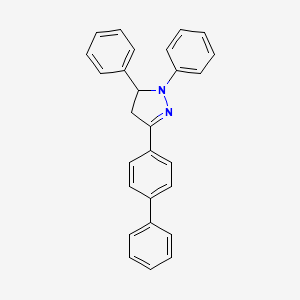
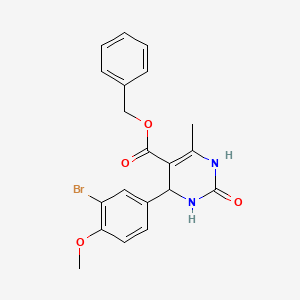

![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
